molecular formula C16H13F3N2O5 B4891048 N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

Cat. No. B4891048
M. Wt: 370.28 g/mol
InChI Key: RWMNABIHERJEFO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators and the modulation of signaling pathways involved in cell growth and survival. N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the suppression of oxidative stress, and the induction of cell cycle arrest and apoptosis in cancer cells. These effects are thought to be mediated through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has several advantages for use in lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, it also has some limitations, including its relatively low potency and the need for further optimization to improve its efficacy.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide in vivo, as well as its potential for clinical use.

Synthesis Methods

N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can be synthesized through a multi-step process that involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with 2-methoxyaniline to form 2-(2-nitro-4-(trifluoromethyl)phenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate to form N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O5/c1-25-13-5-3-2-4-11(13)20-15(22)9-26-14-7-6-10(16(17,18)19)8-12(14)21(23)24/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMNABIHERJEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

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